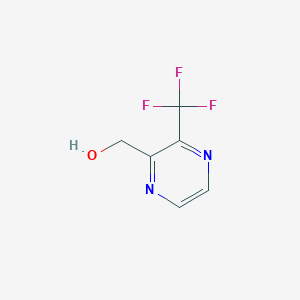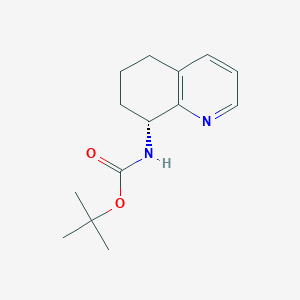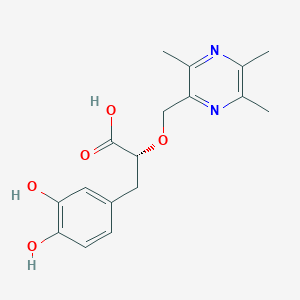
(R)-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyrazin-2-yl)methoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyrazin-2-yl)methoxy)propanoic acid is a complex organic compound that features both phenolic and pyrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyrazin-2-yl)methoxy)propanoic acid typically involves multi-step organic reactions. The starting materials often include a phenolic compound and a pyrazine derivative. The key steps may involve:
Protection of Hydroxyl Groups: Protecting the hydroxyl groups on the phenolic compound to prevent unwanted reactions.
Formation of the Propanoic Acid Backbone: Using reagents such as Grignard reagents or organolithium compounds to form the propanoic acid backbone.
Coupling Reaction: Coupling the phenolic and pyrazine moieties using a suitable coupling agent like EDCI or DCC.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic groups can undergo oxidation to form quinones.
Reduction: The compound can be reduced to modify the pyrazine ring or the propanoic acid moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction could lead to various reduced forms of the compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Antioxidant Activity: The phenolic groups may confer antioxidant properties.
Medicine
Drug Development:
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyrazin-2-yl)methoxy)propanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The phenolic groups could interact with free radicals, neutralizing them and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-dimethylpyrazin-2-yl)methoxy)propanoic acid
- ®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyridin-2-yl)methoxy)propanoic acid
Uniqueness
The unique combination of phenolic and pyrazine groups in ®-3-(3,4-Dihydroxyphenyl)-2-((3,5,6-trimethylpyrazin-2-yl)methoxy)propanoic acid may confer specific properties such as enhanced antioxidant activity or unique binding affinities in biological systems.
Properties
Molecular Formula |
C17H20N2O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(3,5,6-trimethylpyrazin-2-yl)methoxy]propanoic acid |
InChI |
InChI=1S/C17H20N2O5/c1-9-10(2)19-13(11(3)18-9)8-24-16(17(22)23)7-12-4-5-14(20)15(21)6-12/h4-6,16,20-21H,7-8H2,1-3H3,(H,22,23)/t16-/m1/s1 |
InChI Key |
WYEISAOVMKHPCG-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=C(N=C(C(=N1)C)CO[C@H](CC2=CC(=C(C=C2)O)O)C(=O)O)C |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)COC(CC2=CC(=C(C=C2)O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)

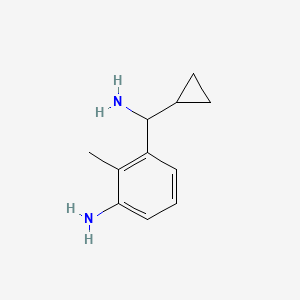

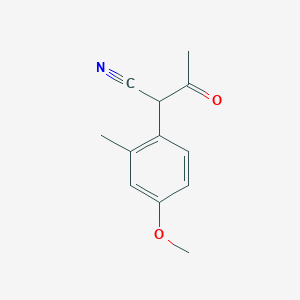
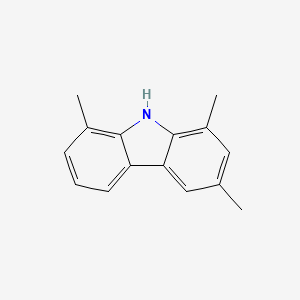
![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
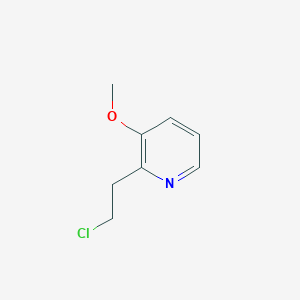
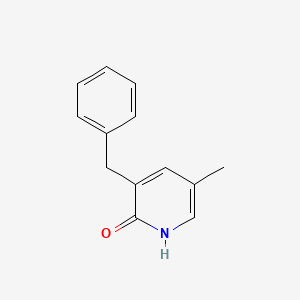

![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)
